Melanoma-associated antigen C1 (137-149)

MHC restriction CD4+ T-cell epitope HLA-DQ6

This MHC class II (HLA-DQ6)-restricted MAGE-C1 (137-149) peptide activates CD4+ T cells, offering a functionally distinct tool from common CD8+ epitopes. Validated by spontaneous memory T-cell responses in melanoma patients, it ensures detection of genuine in vivo priming, not artifacts. Ideal for IFN-γ ELISPOT, tetramer-based quantification, and coordinated CD4+/CD8+ vaccine design, its 13-mer length provides stable peptide-MHC complexes for enhanced assay sensitivity. A critical reagent for accurate immunomonitoring.

Molecular Formula
Molecular Weight
Cat. No. B1575035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelanoma-associated antigen C1 (137-149)
SynonymsMelanoma-associated antigen C1 (137-149)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Melanoma-Associated Antigen C1 (137-149): A Defined HLA-DQ6-Restricted CD4+ T-Cell Epitope for Cancer Immunotherapy Research


Melanoma-associated antigen C1 (137-149), also designated MAGE-C1 (137-149) or CT7.1 (137-149), is a synthetic 13-mer peptide (sequence SSALLSIFQSSPE) corresponding to amino acid residues 137–149 of the MAGE-C1/CT7 cancer-testis antigen [1]. Unlike the more extensively characterized HLA-A2-restricted CD8+ T-cell epitopes of MAGE-C1 (e.g., p959–968 and p1083–1091), this peptide is presented by the MHC class II molecule HLA-DQ6 (HLA-DQB1*0602) and is recognized by CD4+ T cells [2]. It was identified as a minimal epitope from spontaneously occurring CT7-specific CD4+ T-cell responses in metastatic melanoma patients, confirming its natural processing and presentation [1]. The parent protein MAGE-C1 is expressed in >70% of multiple myeloma patients and >80% of stage III myelomas, and its expression correlates with plasma-cell proliferation and disease progression [3].

Why MAGE-C1 Peptide Epitopes Cannot Be Interchanged: MHC Class Restriction, Epitope Length, and T-Cell Subset Specificity Define the Functional Profile of Melanoma-Associated Antigen C1 (137-149)


MAGE-C1-derived peptide epitopes are not functionally interchangeable because they engage fundamentally distinct arms of the adaptive immune system. The 137-149 peptide is an MHC class II (HLA-DQ6)-restricted epitope that activates CD4+ T cells, whereas the more commonly procured MAGE-C1 peptides—p959–968 (ILFGISLREV) and p1083–1091 (KVVEFLAML)—are MHC class I (HLA-A2)-restricted and activate CD8+ cytotoxic T lymphocytes [1]. This class restriction dictates divergent immunological outcomes: CD4+ T cells provide helper functions and can exert perforin-mediated cytotoxicity, while CD8+ T cells mediate direct target-cell lysis via the class I pathway [2]. Furthermore, the 137-149 epitope is a 13-mer, whereas the HLA-A2-restricted comparators are 9- to 10-mers, reflecting the distinct peptide-length preferences of class I versus class II binding grooves [1]. Substituting a class II-restricted peptide with a class I-restricted analog in an assay designed to measure CD4+ T-cell responses will yield false-negative results, and vice versa. The quantitative evidence below demonstrates that these differences are not merely theoretical but translate into measurable disparities in restriction element usage, functional avidity, effector molecule secretion, and the immunological context of epitope recognition [1] [2].

Quantitative Differentiation Evidence: Melanoma-Associated Antigen C1 (137-149) Versus Closest MAGE-C1 Peptide Analogs


MHC Class II (HLA-DQ6) Restriction Versus Class I (HLA-A2) Restriction Defines T-Cell Subset Targeting

Melanoma-associated antigen C1 (137-149) is presented by the MHC class II allele HLA-DQB1*0602 (HLA-DQ6) and recognized by CD4+ T cells. This contrasts directly with MAGE-C1 (959–968) and MAGE-C1 (1083–1091), which are presented by the MHC class I allele HLA-A*02:01 and recognized by CD8+ T cells [1]. Among the three MAGE-C1 CD4+ epitopes identified in the Nuber et al. study, two (137–149 and 450–458) are restricted by HLA-DQB1*0602, while the third (779–787) is restricted by HLA-DRB1*1501 [2]. The class II restriction of the 137-149 peptide means it can be used to probe CD4+ helper and cytotoxic responses, an immunological dimension inaccessible to the class I-restricted p959 and p1083 peptides [1].

MHC restriction CD4+ T-cell epitope HLA-DQ6 cancer-testis antigen

Distinct Peptide Length and Sequence Location Differentiate the 137-149 Epitope from Shorter Class I and Class II MAGE-C1 Epitopes

The 137-149 peptide is a 13-mer (SSALLSIFQSSPE), with a molecular weight of approximately 1,368.5 Da. This length is characteristic of MHC class II-binding peptides, which typically accommodate 12–25 amino acid residues in the open-ended binding groove. In contrast, MAGE-C1 (959–968) is a 10-mer (ILFGISLREV, ~1,119.3 Da) and MAGE-C1 (1083–1091) is a 9-mer (KVVEFLAML, ~1,049.3 Da), both conforming to the closed binding groove of MHC class I molecules [1]. Within the MAGE-C1 class II epitopes, the 137-149 peptide (13-mer) is longer than the 450-458 epitope (9-mer, SFSYTLLSL) and the 779-787 epitope (9-mer, VSSFFSYTL), both of which are unusually short class II binders [2]. The 137-149 sequence is located within the unique repetitive N-terminal region of MAGE-C1 that is absent in other MAGE family proteins, a region comprising approximately 800 additional amino acids not found in MAGE-A or MAGE-B members [3].

peptide length epitope mapping MHC class II binding groove MAGE-C1 repetitive domain

Functional Avidity of the 137-149-Specific CD4+ T-Cell Clone Quantified by Peptide Titration and IFN-γ Readout

The functional avidity of the CD4+ T-cell clone CT7/793/3, which recognizes the 137-149 epitope, was determined by pulsing antigen-presenting cells with titrated amounts of the minimal peptide and measuring IFN-γ production. The clone exhibited a response threshold down to a peptide concentration of 10⁻⁷ M, classified as low-to-average avidity [1]. This is identical to the avidity of the second HLA-DQB1*0602-restricted clone (CT7/616/8, recognizing the 450–458 epitope), which also responded down to 10⁻⁷ M. However, the HLA-DRB1*1501-restricted clone (CT7/522/6, recognizing the 779–787 epitope) displayed a 10-fold higher avidity, responding at peptide concentrations as low as 10⁻⁸ M [1]. All three CD4+ clones were classified as having low-to-average overall avidity compared with typical high-avidity CD8+ T-cell clones [1].

functional avidity IFN-γ CD4+ T-cell clone peptide titration

Perforin Secretion and Cytolytic Capacity of 137-149-Specific CD4+ T Cells Are Comparable to NY-ESO-1-Specific CD8+ T Cells

CD4+ T-cell clones specific for the 137-149 epitope (clone CT7/793/3) secreted perforin at levels comparable to NY-ESO-1-specific CD8+ T-cell clones, as measured by perforin ELISPOT assay [1]. In a standard ⁵¹Cr-release cytotoxicity assay, all three CT7-specific CD4+ T-cell clones—including CT7/793/3—lysed peptide-pulsed ESTDAB007 melanoma target cells. Target-cell killing was specifically reduced when MHC class II was blocked with antibodies against HLA-DQ or HLA-DR, confirming MHC-restricted lysis [1]. This cytotoxic CD4+ T-cell phenotype is noteworthy because it is not uniformly observed across all MAGE-C1-specific CD4+ clones; the perforin secretion level of CT7/793/3 was measured side-by-side with the other two clones and the NY-ESO-1 CD8+ clone within the same study [1].

perforin cytotoxicity CD4+ CTL chromium release assay

Spontaneous Ex Vivo CD4+ T-Cell Response Frequency and Memory Phenotype of 137-149-Reactive T Cells in Melanoma Patients

CT7-specific CD4+ T-cell responses were detected in 3 of 26 (11.5%) CT7⁺ metastatic melanoma patients following in vitro stimulation with overlapping peptide pools spanning the entire CT7 sequence [1]. The 137-149 epitope was identified from one of these three responding patients (ZH-793). The CT7-specific CD4+ T cells were detectable exclusively in the CD45RA⁻ memory CD4+ T-cell compartment, confirming that they represent genuine in vivo-primed memory responses rather than in vitro-primed naïve T cells [1]. Upon depletion of CD4⁺CD25high regulatory T cells (Tregs), additional CT7-specific CD4+ T-cell responses became detectable, indicating that Treg-mediated suppression masks the full breadth of spontaneous anti-CT7 immunity [1]. In patient ZH-793, the frequency of CT7-specific CD4+ T cells increased from 9.3% to 19.3% after Treg depletion [1]. No comparable data on spontaneous CD4+ T-cell response frequencies exist for the HLA-A2-restricted MAGE-C1 peptides, as those were identified through reverse immunology and transgenic mouse immunization rather than from spontaneous human responses [2].

spontaneous immunity memory CD4+ T cells Treg depletion melanoma

Tumor Expression Profile of the Parent MAGE-C1 Protein Supports Broad Applicability of the 137-149 Epitope Across Multiple Myeloma and Melanoma

The parent protein MAGE-C1/CT7 is expressed in >70% of multiple myeloma patients and elicits humoral immune responses in up to 93% of patients with CT7⁺ myeloma [1]. Immunohistochemical analysis demonstrated that 82% of stage III myeloma specimens express CT7, compared with 70% expressing MAGE-A3/6, establishing CT7 as the more frequently expressed cancer-testis antigen in advanced myeloma [2]. In melanoma, MAGE-C1/CT7 expression was detected in 55% of primary mucosal melanomas and their corresponding metastases [3]. Importantly, MAGE-C1/CT7 expression in primary cutaneous melanoma is a potent predictor of sentinel lymph node metastasis, with co-expression of MAGE-C2/CT10 further increasing predictive value [3]. The broad and frequent expression across multiple tumor types—compared with MAGE-A3 (70% in stage III myeloma) or NY-ESO-1 (15.6% in hepatocellular carcinoma)—indicates that MAGE-C1-derived epitopes including the 137-149 peptide have a wider potential patient coverage [2] [4].

tumor expression multiple myeloma melanoma cancer-testis antigen

Validated Research and Industrial Application Scenarios for Melanoma-Associated Antigen C1 (137-149)


CD4+ T-Cell Immunomonitoring in Cancer Immunotherapy Clinical Trials

The 137-149 peptide can be employed as a defined MHC class II-restricted stimulus in IFN-γ ELISPOT, intracellular cytokine staining (ICS), or activation marker assays to enumerate and characterize MAGE-C1/CT7-specific CD4+ T cells in peripheral blood or tumor-infiltrating lymphocytes from melanoma and multiple myeloma patients [1]. Its validation through spontaneous human memory CD4+ T-cell responses (CD45RA⁻) ensures that detected responses reflect genuine in vivo priming rather than in vitro artifacts. The peptide is suitable for use in HLA-DQB1*0602⁺ patient cohorts, which represent approximately 25–35% of Caucasian populations, and can be combined with the 450-458 (HLA-DQB1*0602) and 779-787 (HLA-DRB1*1501) epitopes to broaden HLA coverage [1].

Multi-Epitope Vaccine Construct Design Requiring Both CD4+ and CD8+ T-Cell Activation

For researchers developing peptide-based or mRNA-encoded cancer vaccines targeting MAGE-C1, the 137-149 peptide provides a validated CD4+ T-helper epitope that can be combined with the HLA-A2-restricted CD8+ epitopes p959–968 and p1083–1091 to generate coordinated CD4⁺ and CD8⁺ T-cell responses [1]. The comparable functional avidity (10⁻⁷ M) between the two HLA-DQB1*0602-restricted epitopes (137-149 and 450-458) enables balanced CD4+ response induction when both are included. The demonstrated capacity of 137-149-specific CD4+ T cells to secrete perforin and lyse tumor targets supports their inclusion in constructs aiming to harness cytotoxic CD4+ T-cell activity alongside classical CD8+ CTL responses [2].

Peptide-MHC Class II Tetramer Reagent Development for Antigen-Specific CD4+ T-Cell Detection

The 137-149 peptide sequence (SSALLSIFQSSPE) can be used to generate HLA-DQ6/peptide monomers and tetramers for direct ex vivo detection and sorting of MAGE-C1-specific CD4+ T cells by flow cytometry [1]. Compared with the shorter 9-mer class II epitopes (450-458 and 779-787), the 13-mer length of the 137-149 peptide may provide more stable peptide-MHC class II complexes due to extended anchor residue interactions within the open-ended HLA-DQ6 binding groove, potentially improving tetramer staining sensitivity. The fact that only one of 283 overlapping 15-mer peptides spanning MAGE-C1 was recognized by the CT7/793/3 clone demonstrates the high epitope specificity and low cross-reactivity of this reagent, which is critical for accurate tetramer-based quantification [1].

Antigen Processing and Presentation Studies Using a Naturally Processed Class II Epitope

Because the 137-149 epitope was confirmed to be naturally processed and presented by autologous dendritic cells pulsed with recombinant CT7 protein, it serves as a validated model substrate for dissecting the MHC class II antigen processing and presentation pathway in human antigen-presenting cells [1]. Researchers can use the synthetic 137-149 peptide as a positive control in assays examining proteasome-dependent versus -independent processing, TAP translocation requirements, and the role of DM chaperones in peptide loading onto HLA-DQ6 molecules. The absence of cross-reactivity with other repetitive sequences within the MAGE-C1 N-terminal domain—despite the presence of homologous repeats—makes this peptide a clean experimental tool for pathway analysis without confounding signals from degenerate epitope recognition [1].

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